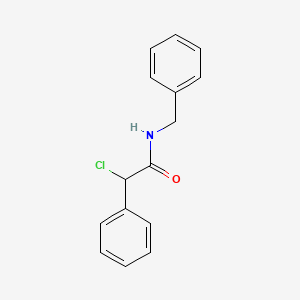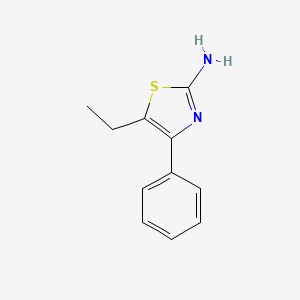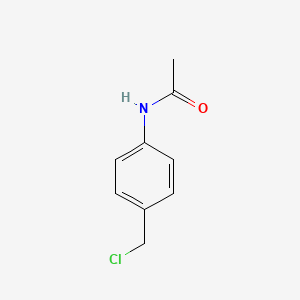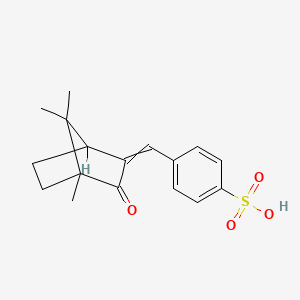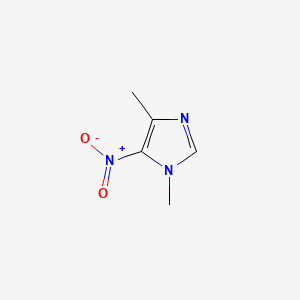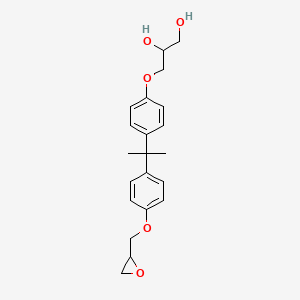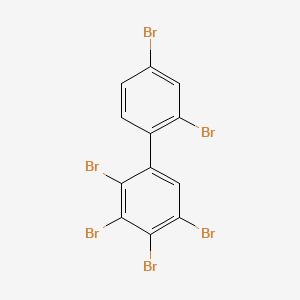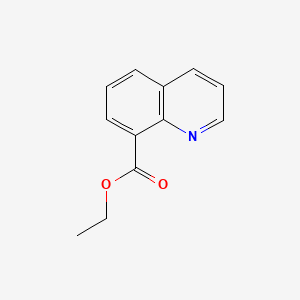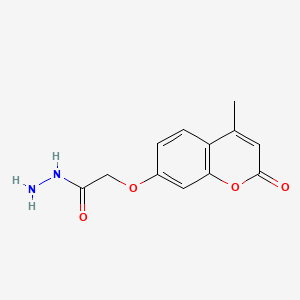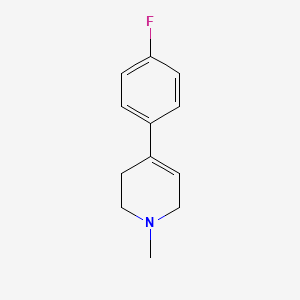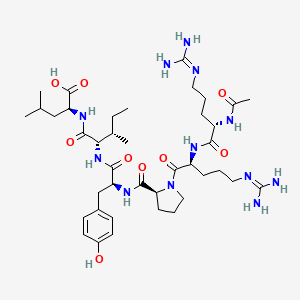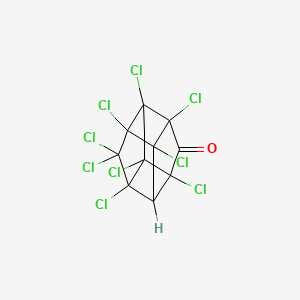
七氯代 норборнан
描述
Hydrochlordecone is a derivative of chlordecone, an organochlorine compound that was widely used as an insecticide. Chlordecone, known for its persistence in the environment and its toxic effects, was primarily used in banana plantations to control pests. Hydrochlordecone is often found as a by-product of chlordecone degradation and has been detected in various environmental matrices, particularly in areas where chlordecone was heavily applied .
科学研究应用
Hydrochlordecone has been studied extensively in environmental science due to its persistence and toxicity. Research has focused on its transformation and degradation in the environment, particularly in soils and water bodies contaminated with chlordecone. Studies have shown that hydrochlordecone can be formed through both biotic and abiotic processes, and its presence can serve as an indicator of chlordecone degradation . Additionally, hydrochlordecone’s interactions with microbial communities and its potential for bioremediation have been areas of active research .
作用机制
Target of Action
Hydrochlordecone, an organochlorine pesticide, primarily targets the allophanes , which are amorphous clays found in the volcanic soil of Guadeloupe and Martinique . Allophanes favor the trapping of Hydrochlordecone due to their structure and physical properties .
Mode of Action
Hydrochlordecone interacts with its primary targets, the allophanes, in a way that allows it to be trapped within their structure . This interaction results in the persistence of Hydrochlordecone in the environment, particularly in soils . Over time, Hydrochlordecone undergoes transformation into progressively more dechlorinated products, including a fully dechlorinated carboxylated indene product .
Pharmacokinetics
Its transformation into dechlorinated products suggests metabolic activity .
Result of Action
The molecular and cellular effects of Hydrochlordecone’s action are largely unknown. Its transformation into dechlorinated products indicates that it undergoes molecular changes over time . The cellular effects of Hydrochlordecone, particularly its impact on allophanes and other soil components, require further investigation.
Action Environment
The action of Hydrochlordecone is significantly influenced by environmental factors. Its interaction with allophanes and its persistence in the environment suggest that soil composition and conditions play a crucial role in its action, efficacy, and stability . Furthermore, the transformation of Hydrochlordecone into dechlorinated products appears to occur under water-saturated conditions .
生化分析
Biochemical Properties
Hydrochlordecone plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. These interactions often result in the formation of reactive intermediates that can bind covalently to cellular macromolecules, leading to cellular damage. Additionally, hydrochlordecone has been shown to inhibit ATPase activity, which is essential for cellular energy production .
Cellular Effects
Hydrochlordecone exerts a range of effects on different cell types and cellular processes. It has been observed to disrupt cell signaling pathways, particularly those involving calcium homeostasis. This disruption can lead to altered gene expression and impaired cellular metabolism. In hepatocytes, hydrochlordecone induces oxidative stress, resulting in lipid peroxidation and mitochondrial dysfunction . Furthermore, hydrochlordecone has been implicated in the modulation of immune cell function, potentially leading to immunosuppression.
Molecular Mechanism
At the molecular level, hydrochlordecone exerts its effects through several mechanisms. It binds to and inhibits the activity of various enzymes, including cytochrome P450 and ATPases. This inhibition can lead to the accumulation of toxic metabolites and disruption of cellular energy homeostasis. Hydrochlordecone also interacts with nuclear receptors, such as the estrogen receptor, altering gene expression and potentially leading to endocrine disruption .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydrochlordecone have been studied over various time frames. Hydrochlordecone is relatively stable, with slow degradation rates observed in both in vitro and in vivo studies. Long-term exposure to hydrochlordecone has been associated with persistent oxidative stress and chronic inflammation in cellular models . These effects are often cumulative, with prolonged exposure leading to more severe cellular dysfunction.
Dosage Effects in Animal Models
The effects of hydrochlordecone vary with dosage in animal models. At low doses, hydrochlordecone may cause mild oxidative stress and transient changes in gene expression. At higher doses, it can lead to significant toxicity, including hepatotoxicity, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, with certain doses required to elicit specific toxicological responses.
Metabolic Pathways
Hydrochlordecone is metabolized primarily in the liver, where it undergoes reduction to form chlordecol. This metabolite is then conjugated with glucuronic acid to form chlordecol-glucuronide, which is excreted in the urine . The involvement of cytochrome P450 enzymes in this metabolic pathway highlights the importance of these enzymes in the detoxification of hydrochlordecone.
Transport and Distribution
Within cells, hydrochlordecone is transported and distributed through interactions with various transporters and binding proteins. It has a high affinity for lipid-rich tissues, leading to its accumulation in adipose tissue and the liver . This distribution pattern is consistent with its lipophilic nature and contributes to its persistence in the body.
Subcellular Localization
Hydrochlordecone is primarily localized in the cytoplasm and mitochondria of cells. Its presence in mitochondria is associated with the induction of mitochondrial dysfunction and oxidative stress . The subcellular localization of hydrochlordecone is influenced by its chemical properties and interactions with cellular transport mechanisms.
准备方法
Hydrochlordecone can be synthesized through the dechlorination of chlordecone. This process can occur naturally in the environment or be induced in laboratory settings. One common method involves the use of anaerobic microcosms, where chlordecone is subjected to microbial activity in the presence of electron donors such as ethanol and acetone. This results in the formation of progressively dechlorinated products, including hydrochlordecone
化学反应分析
Hydrochlordecone undergoes various chemical reactions, including:
Reduction: Hydrochlordecone can be further reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms in hydrochlordecone can be substituted with other atoms or groups through chemical reactions.
Dechlorination: Hydrochlordecone can undergo dechlorination, resulting in the formation of compounds with fewer chlorine atoms.
相似化合物的比较
Hydrochlordecone is similar to other organochlorine compounds, such as chlordecone and mirex. These compounds share a common structural motif of multiple chlorine atoms attached to a hydrocarbon framework, which contributes to their persistence and toxicity. hydrochlordecone is unique in that it is a degradation product of chlordecone, rather than a primary compound used in industrial applications . This distinction makes hydrochlordecone particularly relevant in studies of environmental contamination and remediation.
Similar Compounds
Chlordecone: The parent compound from which hydrochlordecone is derived.
Mirex: Another organochlorine insecticide with similar persistence and toxicity.
Polychlorinated biphenyls (PCBs): A group of related compounds with multiple chlorine atoms and similar environmental and health concerns
属性
IUPAC Name |
1,2,3,4,6,7,9,10,10-nonachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HCl9O/c11-3-1-4(12)6(14,2(3)20)8(16)7(3,15)5(1,13)10(18,19)9(4,8)17/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRPRWNOWWPIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3(C(=O)C4(C1(C5(C4(C3(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HCl9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967900 | |
| Record name | 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53308-47-7 | |
| Record name | Hydrochlordecone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


